Tetramethylammonium

Overview

Description

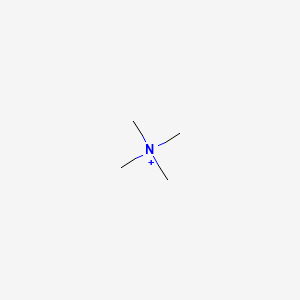

Tetramethylammonium (TMA) is a quaternary ammonium cation with the formula $ \text{(CH}3\text{)}4\text{N}^+ $. Its salts and derivatives, such as this compound chloride (TMACl) and this compound hydroxide (TMAH), are widely used in organic synthesis, industrial processes, and analytical chemistry. TMACl acts as a phase-transfer catalyst with higher activity than triethylamine or triphenylphosphine , while TMAH is a strong organic base employed in silicone production, lignin analysis via thermochemolysis , and semiconductor manufacturing . Structurally, the TMA ion exhibits a tetrahedral geometry with delocalized positive charge across its methyl groups, creating a non-spherical charge distribution that influences anion interactions .

Preparation Methods

Chemical Synthesis via Alkylation Reactions

The most traditional method for preparing tetramethylammonium salts involves the alkylation of trimethylamine (TMA) with methyl halides. For example, this compound chloride (TMACl) is synthesized by reacting trimethylamine with methyl chloride :

This exothermic reaction proceeds under mild conditions, typically in polar solvents like ethanol or water. The crude product is purified via recrystallization or solvent extraction .

Preparation of this compound Bromide

A related method for this compound bromide (TMABr) involves reacting trimethylamine with methyl bromide in ethanol :

-

Reaction : Monobromomethane and trimethylamine (molar ratio 1:2) are mixed in ethanol.

-

Filtration : The resulting precipitate is filtered under reduced pressure.

-

Refining : The crude product is washed with ethyl acetate and vacuum-dried to yield white crystals (purity >98%) .

Electrolytic Synthesis of this compound Hydroxide

Electrolysis has become the dominant industrial method for producing high-purity TMAH, particularly for electronics-grade applications. The process involves electrolyzing this compound salts (e.g., TMACl) in a membrane-divided cell .

Process Overview

-

Anode Reaction : Chloride ions oxidize to chlorine gas:

-

Cathode Reaction : Water reduces to hydroxide ions and hydrogen gas:

-

Membrane Function : Cation-exchange membranes (e.g., Nafion®) facilitate migration, yielding TMAH in the cathode compartment .

Table 1: Electrolysis Conditions and Outcomes

| Parameter | Value Range | Impact on Yield/Purity |

|---|---|---|

| Current Density | 1–5 kA/m² | Higher density accelerates OH⁻ production |

| Temperature | 40–60°C | Prevents membrane degradation |

| Anolyte Concentration | 20–35 wt% TMACl | Optimizes ion transport efficiency |

| Catholyte Purity | 10–25 wt% TMAH | Minimizes side reactions |

Advancements in Electrode Design

Recent innovations include modified graphite electrodes coated with fluorinated polymers, which enhance durability and current efficiency (up to 94%) while reducing energy consumption to 3,138 kWh/ton .

Metathesis and Ion Exchange

TMAH can also be synthesized via metathesis reactions. Historically, the silver oxide method was employed:

However, this method is obsolete due to high silver costs and residual halide impurities .

Specialized Syntheses for Derivatives

This compound Cyanosulfite

Reaction of TMA cyanide with sulfur dioxide yields , characterized by pyramidal sulfur geometry and bent S–C–N bonds .

This compound Trioxyfluoromolybdate

is synthesized by reacting TMA fluoride with molybdenum trioxide in acetonitrile, yielding a stable complex for catalytic applications .

Comparative Analysis of Methods

Table 2: Advantages and Limitations of Preparation Methods

| Method | Yield (%) | Purity | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Alkylation (TMACl) | 85–90 | Moderate | High | Industrial |

| Electrolysis (TMAH) | 90–95 | >99.9% | Moderate | Large-scale |

| Metathesis (Ag₂O) | 70–75 | Contaminated | Low | Obsolete |

Industrial and Environmental Considerations

Modern electrolysis plants prioritize closed-loop systems to recover chlorine and hydrogen byproducts, reducing environmental impact . Additionally, membrane advancements have extended operational lifespans to >5 years, cutting replacement costs by 40% .

Chemical Reactions Analysis

Role in Silicate Condensation Reactions

TMA influences silicate oligomerization pathways by modulating activation barriers. Comparative free-energy barriers (kJ/mol) in the presence of TMA vs. tetraethylammonium (TEA) and no cation are shown below :

| Reaction | TMA | TEA | No Cation |

|---|---|---|---|

| Dimer formation | 78 | 69 | 61 |

| Trimer formation | 94 | 83 | 53 |

| Linear tetramer | 74 | 85 | – |

| 3-ring formation | 89 | 82 | 72 |

| 4-ring formation | 80 | 97 | 95 |

TMA lowers the barrier for linear tetramer formation compared to TEA, highlighting its role in favoring linear over cyclic silicate structures .

Nucleophilic Aromatic Substitution (SNAr) Fluorination

Anhydrous tetramethylammonium fluoride () is highly effective in SNAr reactions, enabling room-temperature fluorination of aryl halides and nitroarenes. Key examples include:

-

Fluorodenitration :

Yields exceed 95% for substrates like nitrobenzenes in DMF .

-

Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing ion pairs. Reactivity trends correlate with solvent polarity:

Thermal Decomposition

TMA salts decompose upon heating. For example, TMA hydroxide decomposes to trimethylamine and dimethyl ether:

Decomposition rates depend on temperature and counterion stability .

Phase-Transfer Catalysis

While TMA is less hydrophobic than larger quaternary ammonium cations, it still facilitates phase-transfer reactions. Its hydrophilic nature () limits but does not eliminate catalytic utility in biphasic systems .

Acid-Base Reactions

TMA hydroxide serves as a strong base in neutralization reactions:

This method produces salts like from ammonium thiocyanate .

Stability in Deep Eutectic Solvents (DES)

TMA head groups exhibit enhanced stability in DES, with bond distances (e.g., C–N: ~1.49 Å at 298 K) remaining stable even at elevated temperatures (350 K), reducing degradation rates .

Scientific Research Applications

Chemical Synthesis

Tetramethylammonium Fluoride (TMAF) is recognized for its utility in nucleophilic fluorination reactions. TMAF serves as a fluoride source in the formation of carbon-fluorine bonds, which are critical in the synthesis of pharmaceuticals and agrochemicals. Recent studies have highlighted the following applications:

- Nucleophilic Aromatic Substitution : TMAF facilitates nucleophilic aromatic substitution reactions, allowing for the efficient fluorination of various substrates under mild conditions. This method reduces reaction times and minimizes by-products compared to traditional methods .

- Fluorodenitration Processes : TMAF has been employed in the fluorodenitration of nitroarenes, showcasing its effectiveness in enhancing yields while reducing reaction temperatures .

Table 1: Key Applications of TMAF in Chemical Synthesis

| Application | Description |

|---|---|

| Nucleophilic Aromatic Substitution | Efficient fluorination of substrates, reducing reaction times and by-products |

| Fluorodenitration | Enhances yields in the conversion of nitroarenes to fluorinated products |

Analytical Chemistry

This compound Hydroxide (TMAH) is widely used as a reagent in analytical chemistry due to its strong basicity and ability to solubilize various compounds:

- Sample Preparation : TMAH simplifies the solubilization process compared to acids, making it ideal for preparing samples in spectroscopic analyses. It has been shown to effectively solubilize metals and other compounds for subsequent analysis by techniques such as optical emission spectrometry .

- Environmental Monitoring : TMAH is utilized in methods for detecting heavy metals and other contaminants, particularly in water samples. Its alkalizing properties enhance the sensitivity of detection methods .

Table 2: TMAH Applications in Analytical Chemistry

| Application | Description |

|---|---|

| Sample Preparation | Facilitates solubilization of samples for spectroscopic analysis |

| Environmental Monitoring | Used for detecting heavy metals and contaminants in water samples |

Environmental Management

The management of this compound hydroxide is critical due to its hazardous nature. Research has focused on effective degradation methods:

- Cold Plasma Treatment : Recent studies have proposed using cold plasma combined with periodate oxidation as a method for degrading TMAH. This approach significantly improves removal efficiency compared to traditional methods, demonstrating a viable strategy for managing hazardous waste from semiconductor manufacturing processes .

- Toxicity Management : Understanding the toxicity of TMAH is essential for safety protocols in industries where it is used. Case studies highlight severe health impacts from dermal exposure, necessitating immediate medical intervention and effective decontamination strategies .

Table 3: Environmental Management Strategies for TMAH

| Strategy | Description |

|---|---|

| Cold Plasma Treatment | Combines cold plasma with periodate oxidation for effective degradation of TMAH |

| Toxicity Management | Emphasizes safety protocols and rapid decontamination methods following exposure |

Case Study 1: Fluorination Reactions

A study demonstrated that using TMAF in nucleophilic aromatic substitution allowed for a yield improvement from 92% to over 95% by optimizing reagent ratios. This case illustrates the practical benefits of TMAF in industrial applications .

Case Study 2: Toxicity Incident

A retrospective study on dermal exposure to TMAH revealed that even low concentrations could lead to severe systemic toxicity, including cardiac arrest. This underscores the importance of safety measures when handling this compound compounds .

Mechanism of Action

Tetramethylammonium exerts its effects primarily through interactions with nicotinic and muscarinic acetylcholine receptors. It first stimulates and then blocks neurotransmission in sympathetic and parasympathetic ganglia, leading to depolarization. It also acts as an agonist at muscarinic receptors in post-ganglionic nerve endings in smooth muscles, cardiac muscle, and exocrine glands .

Comparison with Similar Compounds

Table 1: Inhibition of hOCT1-Mediated TEA Uptake by n-TAA Compounds

| Compound | Alkyl Chain Length ($ N $) | logP | $ \text{IC}_{50} \, (\mu\text{M}) $ |

|---|---|---|---|

| Tetramethylammonium | 1 | -1.5 | >260 |

| Tetraethylammonium | 2 | -0.2 | 260 |

| Tetrapropylammonium | 3 | 1.1 | 25 |

| Tetrabutylammonium | 4 | 2.3 | 3.0 |

Toxicity in Aquatic Environments

TMAH demonstrates lower toxicity compared to larger quaternary ammonium hydroxides (QAHs). In Daphnia magna, TMAH alone had moderate toxicity, but synergistic effects were observed when combined with potassium iodide (KI).

Table 2: Comparative Toxicity of QAHs in Daphnia magna

| Compound | $ \text{LC}_{50} \, (\text{mg/L}) $ | Synergism with KI |

|---|---|---|

| TMAH | 120 | Yes |

| Tetrabutylammonium hydroxide | 8.5 | No |

Thermochemolysis Reagents for Analytical Chemistry

TMAH is a standard reagent for thermochemolysis in lignin and Mars organic molecule analysis . However, trimethylsulfonium hydroxide (TMSH) and trimethylphenylammonium hydroxide (TMPAH) offer advantages in specific scenarios:

- TMSH : Lower decomposition temperature ($ 150^\circ\text{C} $) reduces artifact formation compared to TMAH ($ 200^\circ\text{C} $).

- TMPAH : Enhances detection of aromatic compounds due to its phenyl group .

Table 3: Performance of Thermochemolysis Reagents

| Reagent | Decomposition Temp. ($ ^\circ\text{C} $) | Key Application |

|---|---|---|

| TMAH | 200 | Lignin analysis, fatty acid detection |

| TMSH | 150 | Low-temperature pyrolysis (e.g., Mars) |

| TMPAH | 180 | Aromatic compound detection |

Structural and Spectroscopic Properties

- Charge Distribution : Unlike neopentane ($ \text{C(CH}3\text{)}4 $), the TMA ion’s charge is localized on methyl "patches," enabling geometrically specific anion interactions .

- Raman Spectroscopy : TMA hydroxide and iodide exhibit distinct vibrational modes in solution vs. solid states, aiding crystal habit prediction for salts lacking diffraction data .

Biological Activity

Tetramethylammonium (TMA) is a quaternary ammonium compound that has garnered attention due to its diverse biological activities and potential applications in various fields, including toxicology, pharmacology, and biochemistry. This article provides a comprehensive overview of TMA's biological activity, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the chemical formula . It exists primarily in the form of salts, such as this compound chloride (TMACl) and this compound hydroxide (TMAH). The cationic nature of TMA allows it to interact with various biological membranes and cellular components.

1. Cholinergic Activity:

TMAH acts as a cholinergic agonist, which means it can stimulate the cholinergic receptors in the nervous system. This activity is significant in understanding its toxicological effects, particularly in cases of dermal exposure leading to systemic toxicity. TMAH has been shown to cause respiratory failure due to its cholinergic effects, which can lead to fatal outcomes if not treated promptly .

2. Membrane Interactions:

TMA is known to integrate into cellular membranes, influencing membrane fluidity and permeability. This property is crucial for its role in various biochemical processes, including enzyme activity modulation and ion transport across membranes .

Toxicological Profile

The biological activity of TMA also encompasses its toxicological effects. Studies have demonstrated that TMAH can cause significant skin injuries and systemic toxicity upon dermal exposure. The severity of these effects is concentration-dependent:

- Acute Toxicity: Exposure to high concentrations (e.g., 25% solution) has led to severe chemical burns and systemic effects such as cardiac arrest .

- Chronic Effects: Long-term exposure may result in liver hypertrophy and thymus atrophy, indicating potential impacts on the endocrine system .

Table 1: Toxic Effects of this compound Hydroxide

| Concentration | Effect on Skin | Systemic Toxicity | Outcome |

|---|---|---|---|

| 0.5% | None | None | Safe |

| 2.38% | First-degree burns | Minimal | Recoverable |

| 25% | Severe burns | Respiratory failure | Fatal |

Case Studies

Case Study 1: Cardiac Arrest from Dermal Exposure

A 34-year-old male suffered an out-of-hospital cardiac arrest after accidental dermal exposure to a 2.38% TMAH solution. Despite immediate resuscitation efforts, he experienced severe neurological damage due to anoxic-ischemic encephalopathy . This case highlights the rapid absorption and severe consequences of even low concentrations of TMAH.

Case Study 2: Retrospective Analysis of TMAH Exposures

A retrospective study analyzed cases reported to the Taiwan Poison Control Center from 2010 to 2017. It revealed that immediate decontamination could mitigate systemic toxicity if performed promptly after exposure . However, severe outcomes were still observed in cases involving high concentrations or significant body surface area exposure.

Research Findings

Recent studies have focused on the hydration properties of TMA in biological systems, revealing that TMA plays a critical role in cellular hydration dynamics. Neutron scattering experiments have indicated that TMA forms a distinct hydration shell that influences its biological interactions .

Additionally, research into intestinal absorption mechanisms has shown that TMA is absorbed via a carrier-mediated transport system in rats, with implications for understanding its pharmacokinetics in humans .

Q & A

Basic Questions

Q. What are the standard crystallographic methods for determining the structure of Tetramethylammonium salts?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard, with Rietveld refinement applied to powder XRD data for phase identification. For example, this compound borohydride's structure was resolved using SCXRD, revealing tetragonal symmetry (space group P4/nmm) and hydrogen disorder in BH₄⁻ anions via FTIR analysis of B–H stretching bands (2225–2288 cm⁻¹) . For salts like this compound chloride, CCDC datasets (e.g., 1874521, 2108393) provide validated structural parameters .

Q. How should this compound bromide be prepared for volumetric studies of amino acid interactions?

- Methodological Answer : Prepare aqueous solutions at fixed molarity (e.g., 0.20 m) and measure density/viscosity using calibrated pycnometers and viscometers. Apparent molar volumes (φᵥ) are derived from Masson’s equation, while viscosity B-coefficients quantify solute-solvent interactions. For example, L-lysine in TMABr showed φᵥ⁰ values increasing linearly with CH₂ groups, indicating hydrophobic hydration .

Q. What safety protocols are critical when handling this compound hydroxide (TMAH) in the lab?

- Methodological Answer : Use fume hoods, PPE (gloves, goggles), and silanize glassware to prevent adhesion. TMAH’s corrosivity (pH >13) requires neutralization with weak acids (e.g., acetic acid) before disposal. Safety Data Sheets (SDS) mandate immediate rinsing for skin contact and respiratory protection during aerosol generation .

Q. How is this compound chloride (TMAC) used to standardize oligonucleotide hybridization?

- Methodological Answer : TMAC eliminates GC/AT melting bias, enabling probe-length-dependent stringency. For complex gene libraries, pre-hybridize filters in 3 M TMAC at 37°C, then apply probes (e.g., 17-mers) at 48°C. Post-hybridization, wash with TMAC-SDS buffer to reduce nonspecific binding .

Q. What sample preparation methods utilize this compound hydroxide (TMAH) in spectroanalytical techniques?

- Methodological Answer : For organic matrices, incubate with 25% TMAH at 60°C for 24 hours or use microwave-assisted digestion (800 W, 10 min). In speciation analysis, TMAH preserves metal-organic bonds (e.g., methylmercury) during extraction, enabling HPLC-ICP-MS quantification .

Advanced Research Questions

Q. How can contradictions in thermodynamic data for this compound-based perovskites be resolved?

- Methodological Answer : Discrepancies in heat capacity (Cₚ) arise from synthesis routes (e.g., solvent vs. solid-state). Validate via differential scanning calorimetry (DSC) under inert gas. For (CH₃)₄N·PbI₃, Cₚ values from 289–473 K show phase transitions at 320 K, requiring DFT simulations to reconcile experimental entropy with cation-anion coupling .

Q. What strategies optimize in situ generation of anhydrous this compound fluoride for SNAr reactions?

- Methodological Answer : Combine this compound phenoxide (e.g., 2,6-dimethylphenoxide) with SO₂F₂ in acetonitrile at −40°C. Monitor fluoride activity via ¹⁹F NMR; yields >90% are achieved by suppressing hydrolysis through strict anhydrous conditions .

Q. How do cosphere overlap models explain solute-solvent interactions in TMABr-amino acid systems?

- Methodological Answer : Partial molar volumes of transfer (Δφᵥ⁰) from water to TMABr indicate dehydration of amino acid zwitterions. For L-arginine, Δφᵥ⁰ = +12.8 cm³/mol at 298 K suggests cationic (NH₃⁺) groups preferentially interact with Br⁻, disrupting water structure .

Q. What spectroscopic methods validate hydrogen disorder in this compound borohydride?

- Methodological Answer : FTIR reveals broad B–H stretching bands (FWHM ≈800 cm⁻¹) due to dynamic disorder. Pair distribution function (PDF) analysis of neutron diffraction data can further resolve H positions, contrasting with ordered (CH₃)₄N⁺ cations .

Q. How does this compound hydroxide enhance anisotropic etching of silicon for photovoltaics?

Properties

IUPAC Name |

tetramethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N/c1-5(2,3)4/h1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEMXHQIAXOOASZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14190-16-0 (sulfate[2:1]), 15625-56-6 (tribromide), 1941-24-8 (nitrate), 2537-36-2 (perchlorate), 373-68-2 (fluoride), 4337-68-2 (triiodide), 64-20-0 (bromide), 75-57-0 (chloride), 75-58-1 (iodide), 75-59-2 (hydroxide) | |

| Record name | Tetramethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3048071 | |

| Record name | Tetramethylammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51-92-3, 19269-48-8 | |

| Record name | Tetramethylammonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylammonium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03095 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ammonium, (pentaiodide) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetramethylammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAMETHYLAMMONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0W55235FC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.